molecular formula C20H25N5O3 B606526 CC214-2 CAS No. 1228012-18-7

CC214-2

Cat. No. B606526
M. Wt: 383.45
InChI Key: UWUPKVZQISLSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC214-2 is a selective mTOR kinase inhibitor.

Scientific Research Applications

1. Glioblastoma Treatment

CC214-2, along with CC214-1, has shown significant potential in the treatment of glioblastomas, particularly those activated by EGFRvIII. These compounds effectively inhibit both mTORC1 and mTORC2 signaling, thereby suppressing tumor growth. Their efficacy is enhanced in tumors with high mTOR activation, such as those with EGFRvIII expression and PTEN loss. Notably, CC214 compounds induce autophagy in tumor cells, which is a key factor in their mechanism of action. Combining CC214-2 with autophagy inhibitors can sensitize glioblastoma cells to cell death, suggesting a new therapeutic approach for these tumors (Gini et al., 2013).

2. Discovery and Optimization

CC214-2 was identified through a process of core modification from an initial series of compounds. It is a selective inhibitor of mTOR kinase and has demonstrated significant anti-tumor activity in vivo, particularly in a prostate cancer xenograft model. CC214-2 has shown to effectively block mTORC1 and mTORC2 signaling pathways, which are critical in cancer cell growth and survival. This discovery highlights the importance of structural modifications in drug development for improved therapeutic efficacy (Mortensen et al., 2013).

properties

CAS RN

1228012-18-7

Product Name

CC214-2

Molecular Formula

C20H25N5O3

Molecular Weight

383.45

IUPAC Name

6-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-4-[(tetrahydro-2H-pyran-4-yl)methyl]-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

InChI

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26)

InChI Key

UWUPKVZQISLSSA-UHFFFAOYSA-N

SMILES

O=C1CN(CC2CCOCC2)C3=NC(C4=CC=C(C(C)(O)C)N=C4)=CN=C3N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CC2142;  CC214-2;  CC214 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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